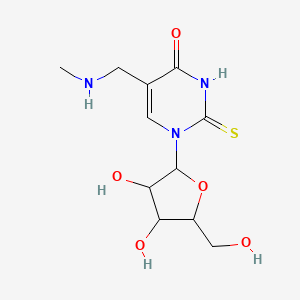
5-(Methylaminomethyl)-2-thiouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylaminomethyl)-2-thiouridine: is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper functioning of tRNA, which is essential for protein synthesis in cells. This compound is particularly interesting due to its unique structure, which includes a thiouridine moiety and a methylaminomethyl group. These modifications can influence the stability and function of tRNA, making it a subject of interest in biochemical and molecular biology research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylaminomethyl)-2-thiouridine typically involves multiple steps, starting with the preparation of the thiouridine core. One common method involves the thiolation of uridine using phosphorus pentasulfide (P4S10) or Lawesson’s reagent to introduce the sulfur atom at the 2-position. The methylaminomethyl group can be introduced through a nucleophilic substitution reaction using methylamine and formaldehyde under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 5-(Methylaminomethyl)-2-thiouridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiouridine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom, converting it back to uridine.
Substitution: The methylaminomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Uridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 5-(Methylaminomethyl)-2-thiouridine is used as a model compound to study the effects of nucleoside modifications on the stability and function of nucleic acids. It is also used in the synthesis of modified oligonucleotides for research purposes.
Biology: In biological research, this compound is studied for its role in tRNA function and protein synthesis. It is also used to investigate the mechanisms of tRNA modification and its impact on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Modified nucleosides like this one are being investigated for their ability to modulate gene expression and as potential antiviral or anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of nucleic acid-based technologies, such as antisense oligonucleotides and RNA interference (RNAi) therapeutics.
作用机制
The mechanism of action of 5-(Methylaminomethyl)-2-thiouridine involves its incorporation into tRNA, where it plays a role in maintaining the proper structure and function of the tRNA molecule. The methylaminomethyl group can enhance the stability of the tRNA and improve its ability to interact with the ribosome during protein synthesis. The sulfur atom in the thiouridine moiety can also participate in hydrogen bonding and other interactions that are crucial for tRNA function .
相似化合物的比较
5-Methyluridine: Lacks the sulfur atom and the methylaminomethyl group.
2-Thiouridine: Contains the sulfur atom but lacks the methylaminomethyl group.
5-(Carboxymethylaminomethyl)-2-thiouridine: Similar structure but with a carboxymethyl group instead of a methylaminomethyl group.
Uniqueness: 5-(Methylaminomethyl)-2-thiouridine is unique due to the presence of both the thiouridine moiety and the methylaminomethyl group. This combination of modifications can significantly influence the stability and function of tRNA, making it distinct from other similar compounds.
属性
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVKEKIORVUWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde](/img/structure/B14120280.png)

![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)


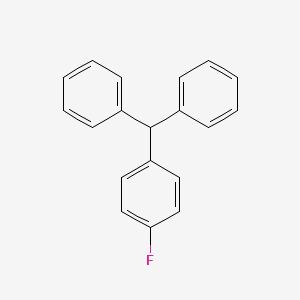
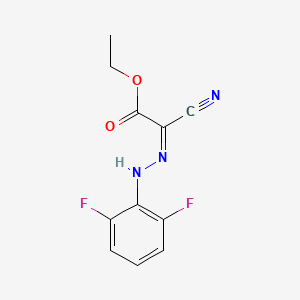

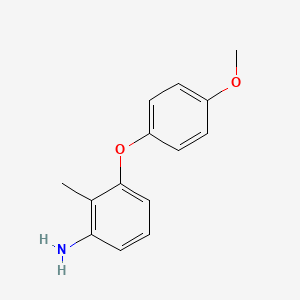
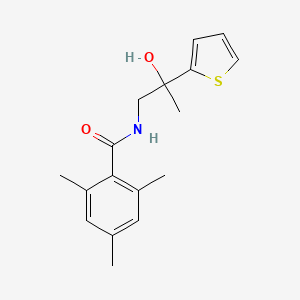
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14120343.png)

